Cas no 83104-86-3 (Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester)

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester structure
83104-86-3 structure
Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
83104-86-3
C23H20O10
456.398907661438
708722
467296

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Properties

Names and Identifiers

    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
    • (-)-Epicatechin-3-(3''-O-methyl) gallate
    • (-)-ECG-3''-O-ME
    • (-)-(2R,3R)-5,7-dihydroxy-2-(3',4'-dihydroxy-phenyl)-chroman-3-yl 3'',4''-dihydroxy-5''-methoxybenzoate
    • (-)-3''-Me-ECG
    • (-)-EPICATECHIN 3-(3'-O-METHYL)GALLATE
    • (-)-epicatechin 3-O-(3'-O-methyl)-gallate
    • (-)-epicatechin gallate-3''-O-Me
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • (-)-Epicatechin 3-(3''-O-methyl)gallate
    • 3,4-Dihydroxy-5-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
    • Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-cis)- (ZCI)
    • (-)-Epicatechin 3-(3′′-O-methyl)gallate
    • Epicatechin 3-O-(3-O-methyl)gallate
    • BDBM50296236
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,4-dihydroxy-5-methoxy-benzoate
    • 83104-86-3
    • CHEBI:136553
    • CHEMBL158521
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • FS-7487
    • epicatechin 3-(3'-O-methylgallate)
    • 3-O-(3-Methylgalloyl)epicatechin
    • DTXSID501292655
    • 3,4-Dihydroxy-5-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
    • Epicatechin 3-O-(3-O-methylgallate)
    • AKOS040761682
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4-dihydroxy-5-methoxybenzoate
    • LMPK12020093
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • epicatechin 3-O-(3'-O-methylgallate)
    • (-)-epicatechin 3-(3'-O-methylgallate)
    • (-)-epicatechin 3-O-(3'-O-methylgallate)
    • HY-N8802
    • (-)-Epicatechin 3-(3-O-methylgallate)
    • CS-0149099
    • +Expand
    • XGTBMCGGGJLOPS-IFMALSPDSA-N
    • 1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1
    • O([C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=CC(O)=C(O)C=1)O)O)C(C1C=C(O)C(O)=C(OC)C=1)=O

Computed Properties

  • 456.10600
  • 6
  • 10
  • 5
  • 456.10564683g/mol
  • 33
  • 676
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 166Ų

Experimental Properties

  • 2.83060
  • 166.14000
  • 248-250 °C (decomposition)
  • Almost insoluble (0.037 g/l) (25 º C),
  • Powder
  • 1.69±0.1 g/cm3 (20 ºC 760 Torr),

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TargetMol Chemicals
TN3965-5 mg
(-)-Epicatechin-3-(3''-O-methyl) gallate
83104-86-3 98%
5mg
¥ 3,610
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88640-5mg
(-)-ECG-3''-O-ME
83104-86-3 ,HPLC≥95%
5mg
¥3728.0 2023-09-07

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Reference
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
1.3 Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Reference
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 0 °C; 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
2.3 Solvents: Dichloromethane ;  48 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  -20 °C; 1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 0 °C; 24 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  10 min, 0 °C
3.3 Solvents: Dichloromethane ;  48 h, 0 °C
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate), and their anti-inflammatory activity
Iijima, Takashi; et al, Chemistry & Biodiversity, 2009, 6(4), 520-526

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
Reference
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Raw materials

Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Preparation Products

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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:83104-86-3)
TANG SI LEI
15026964105
2881489226@qq.com

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